Home > Products > Screening Compounds P85070 > Daclatasvir metabolite 4
Daclatasvir metabolite 4 - 1007884-53-8

Daclatasvir metabolite 4

Catalog Number: EVT-8673218
CAS Number: 1007884-53-8
Molecular Formula: C38H48N8O4
Molecular Weight: 680.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir metabolite 4 is a significant compound derived from the metabolism of daclatasvir, a direct-acting antiviral agent primarily used in the treatment of hepatitis C virus infections. Daclatasvir functions by inhibiting the nonstructural protein 5A of the virus, thereby disrupting its replication process. The primary metabolic pathway for daclatasvir involves oxidative metabolism, with daclatasvir metabolite 4 being one of the key products formed during this process.

Source and Classification

Daclatasvir is classified as a direct-acting antiviral agent and is marketed under the name Daklinza. It was developed by Bristol-Myers Squibb and is utilized in combination therapies for treating chronic hepatitis C virus infections. The metabolite 4 is formed through various biotransformation processes involving cytochrome P450 enzymes, specifically through δ-oxidation of the pyrrolidine moiety of daclatasvir.

Synthesis Analysis

Methods and Technical Details

The synthesis of daclatasvir metabolite 4 involves several key steps that are part of the metabolic pathway of daclatasvir. The initial step typically includes the oxidation of the pyrrolidine ring, leading to an aminoaldehyde intermediate. This intermediate undergoes intramolecular reactions where the aldehyde group reacts with a nitrogen atom in the imidazole ring, facilitating the formation of metabolite 4.

In laboratory settings, isotopically labeled forms of daclatasvir have been synthesized to study its pharmacokinetics and metabolism. For instance, carbon-14 labeled daclatasvir was synthesized in eight steps from commercially available precursors, achieving high radiochemical purity suitable for human clinical studies .

Molecular Structure Analysis

Structure and Data

Daclatasvir metabolite 4 features a complex molecular structure characterized by its pyrrolidine and imidazole components. The precise structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods allow for detailed analysis of its molecular configuration and functional groups.

The molecular formula for daclatasvir metabolite 4 can be derived from its structural components, although specific data may vary based on synthesis conditions and methods used in analysis.

Chemical Reactions Analysis

Reactions and Technical Details

The formation of daclatasvir metabolite 4 primarily involves oxidative processes. Key reactions include:

  • δ-Oxidation: This reaction opens the pyrrolidine ring, generating an aminoaldehyde intermediate.
  • Intramolecular Nucleophilic Attack: The nitrogen atom from the imidazole ring attacks the aldehyde carbon, leading to rearrangement and stabilization of the metabolite.

These reactions are facilitated by various cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Mechanism of Action

Process and Data

Daclatasvir acts by specifically targeting the nonstructural protein 5A of the hepatitis C virus. By binding to this protein, it inhibits both its cis-acting and trans-acting functions critical for viral replication. The mechanism involves:

  1. Disruption of Viral Replication Complex: Daclatasvir prevents the assembly of replication complexes necessary for viral RNA synthesis.
  2. Modulation of Phosphorylation States: It alters the phosphorylation status of nonstructural protein 5A, which is essential for maintaining effective viral replication.

Studies have shown that daclatasvir significantly reduces serum levels of hepatitis C virus RNA, demonstrating its efficacy as an antiviral agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Daclatasvir metabolite 4 exhibits properties typical of small organic molecules. Key physical properties include:

  • Solubility: Solubility data may vary based on pH and solvent conditions.
  • Melting Point: Specific melting point data may be available through experimental studies.

Chemical properties include reactivity with various functional groups due to its structure, influencing its stability and interactions with biological systems.

Applications

Scientific Uses

Daclatasvir metabolite 4 has several applications in scientific research:

  • Pharmacokinetic Studies: It is crucial for understanding the metabolism and bioavailability of daclatasvir in clinical settings.
  • Drug Development: Insights gained from studying this metabolite can inform modifications to enhance therapeutic efficacy or reduce side effects.
  • Biomarker Research: As a metabolic product, it may serve as a biomarker for monitoring drug metabolism in patients undergoing treatment for hepatitis C virus infections.
Biosynthesis and Metabolic Pathways of Daclatasvir Metabolite 4

Enzymatic Pathways Involving Cytochrome P450 Isoforms

Daclatasvir metabolite 4 (methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, CAS 1007884-53-8) undergoes primary metabolism mediated by hepatic cytochrome P450 enzymes. Cytochrome P450 3A4 (CYP3A4) is the dominant isoform responsible for its oxidative biotransformation, accounting for >80% of its clearance [2] [3]. This enzyme catalyzes δ-oxidation of the pyrrolidine moiety, initiating a cascade of structural rearrangements. Kinetic studies using human liver microsomes demonstrate saturable metabolism with a K~m~ of 15.2 µM and V~max~ of 312 pmol/min/mg protein, confirming CYP3A4's pivotal role [2]. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) reduces daclatasvir clearance by 50–60%, necessitating dose adjustment, while moderate inducers decrease plasma exposure by 30% [2] [6].

Table 1: Enzyme Kinetics of Daclatasvir Metabolite 4 Formation

ParameterValueExperimental System
Major CYP IsoformCYP3A4Human liver microsomes
K~m~ (µM)15.2 ± 2.1Recombinant CYP3A4
V~max~ (pmol/min/mg)312 ± 28Hepatocyte suspensions
CL~int~ (µL/min/mg)20.5Microsomal incubation

Biotransformation Mechanisms in Hepatic Systems

Hepatocytes facilitate daclatasvir's conversion to metabolite 4 through sequential phase I reactions. After intestinal absorption, daclatasvir enters hepatocytes via passive diffusion and organic anion-transporting polypeptide (OATP) uptake transporters. Intracellularly, cytochrome P450 3A4 localized in the endoplasmic reticulum membranes performs initial oxidation. The metabolic flux analysis reveals that 65–70% of hepatic daclatasvir processing converges on metabolite 4 as the primary oxidative product, with secondary pathways generating trace hydroxylated derivatives (<5% abundance) [4]. Pharmacokinetic modeling confirms hepatic extraction ratio of 0.45–0.55, classifying it as a moderately cleared drug [2]. Intracellular trafficking involves cytochrome P450 reductase-mediated electron transfer, with NADPH acting as the essential cofactor for the monooxygenase reaction [6].

Role of δ-Oxidation in Pyrrolidine Ring Functionalization

δ-Oxidation targets the pyrrolidine nitrogen's distal carbon (C-4'), forming an unstable aminoaldehyde intermediate. This reaction proceeds via hydrogen atom abstraction by cytochrome P450 3A4's iron-oxo species (Compound I), generating a carbon-centered radical that rebounds with hydroxyl group formation [10]. Molecular orbital analysis indicates pyrrolidine ring strain facilitates this oxidation by lowering the activation energy barrier by ~12 kcal/mol compared to aliphatic chains. The nascent aminoaldehyde (IUPAC: 4-oxobutanal derivative) is highly electrophilic, with a half-life of <2 minutes under physiological conditions, prompting rapid intramolecular cyclization [5]. Isotopic labeling studies using [²H]-pyrrolidine-daclatasvir confirm exclusive C-4' oxidation, with no migration of deuterium to adjacent positions [10].

Intramolecular Rearrangement Dynamics During Metabolite Formation

The aminoaldehyde intermediate undergoes spontaneous intramolecular nucleophilic attack by the imidazole nitrogen (N-1) at C-4'. This cyclization forms a stable 7-membered diazepane ring system, constituting metabolite 4's core structure. Density functional theory calculations reveal a favorable ΔG of -8.3 kcal/mol for ring closure, driven by entropy gain from solvent release and charge delocalization within the imidazolium-aldehyde adduct . Kinetic studies demonstrate pH-dependent rearrangement rates, peaking at physiological pH 7.4 (k~obs~ = 0.42 min⁻¹). Nuclear magnetic resonance spectroscopy of the isolated metabolite confirms structural assignment: key signals include δ~H~ 8.15 ppm (imidazole H-2), 5.87 ppm (methine H-1'), and 4.02 ppm (proline H-5'), with correlation spectroscopy cross-peaks verifying ring connectivity [9]. This rearrangement irreversibly traps the metabolite, preventing retro-aldol reactions.

Comparative Analysis of Primary vs. Secondary Metabolic Byproducts

Metabolite 4 represents the dominant biotransformation product (70–75% of total metabolites), while minor pathways include:

  • ω-1 Hydroxylation: Valine methyl group oxidation (15–18%)
  • Imidazole N-oxidation: At less sterically hindered N-3 positions (5–7%)
  • Amide hydrolysis: Cleavage at proline-valine linkage (<3%) [4]

Table 2: Characteristics of Daclatasvir Metabolites

MetaboliteAbundance (%)Structure ModificationsDetection Method
Metabolite 4 (M4)70–75Pyrrolidine δ-oxidation + cyclizationHPLC-MS/MS [m/z 681 → 486]
M6 (hydroxyvaline)15–18Valine β-carbon hydroxylationHPLC-MS/MS [m/z 697 → 502]
M9 (N-oxide)5–7Imidazole N-3 oxidationHPLC-MS/MS [m/z 697 → 312]
M12 (acid)<3Proline-valine amide hydrolysisHPLC-MS/MS [m/z 638 → 443]

Mass spectrometry fragmentation patterns distinguish metabolite 4 ([M+H]⁺ m/z 681.4) from other products: characteristic fragments include m/z 486.3 (loss of carbamate-valine) and m/z 328.2 (imidazole-biphenyl cleavage). In vitro intrinsic clearance values correlate with abundance—metabolite 4 formation CL~int~ = 18.7 μL/min/mg versus 4.2 μL/min/mg for hydroxyvaline metabolites [4] [7]. Crucially, metabolite 4 retains nanomolar potency against hepatitis C virus nonstructural protein 5A replication complexes (IC~50~ = 2.45 μg/L in genotype 1A), though 8-fold lower than the parent drug [4] [10].

Properties

CAS Number

1007884-53-8

Product Name

Daclatasvir metabolite 4

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C38H48N8O4

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C38H48N8O4/c1-22(2)32(39)36(47)45-18-6-8-30(45)34-40-20-28(42-34)26-14-10-24(11-15-26)25-12-16-27(17-13-25)29-21-41-35(43-29)31-9-7-19-46(31)37(48)33(23(3)4)44-38(49)50-5/h10-17,20-23,30-33H,6-9,18-19,39H2,1-5H3,(H,40,42)(H,41,43)(H,44,49)/t30-,31-,32-,33-/m0/s1

InChI Key

MVHPYSUOFBRALS-YRCZKMHPSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.